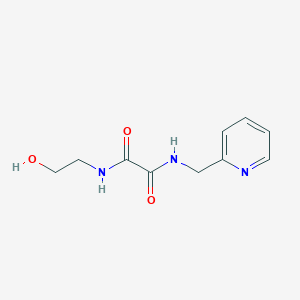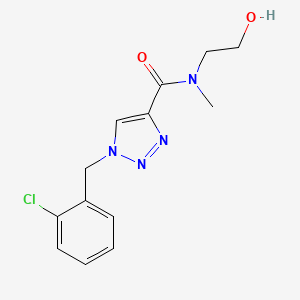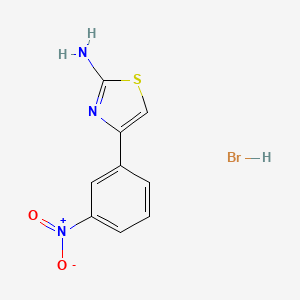
N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide, also known as DMH-FMA, is a compound that has received significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of vascular endothelial growth factor (VEGF). N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit angiogenesis, and induce apoptosis in cancer cells. N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide is its low toxicity, which makes it a promising candidate for therapeutic applications. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide research. One area of interest is its potential use as a treatment for neurodegenerative diseases. Another area of interest is its potential use as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide and to optimize its synthesis method for increased yields and purity.
Conclusion:
In conclusion, N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide is a compound that has received significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for increased yields and purity.
Synthesemethoden
The synthesis of N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide involves the reaction of 2-furyl methylamine with 1,5-dimethyl-4-hexen-1-ylamine in the presence of acetic anhydride. The resulting product is then purified using column chromatography. This method has been shown to yield N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide with high purity and good yields.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(1,5-dimethyl-4-hexen-1-yl)-N-(2-furylmethyl)acetamide has also been investigated for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-(6-methylhept-5-en-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(2)7-5-8-13(3)16(14(4)17)11-15-9-6-10-18-15/h6-7,9-10,13H,5,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNRWRBZRCYUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)N(CC1=CC=CO1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(6-methylhept-5-en-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)

![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![methyl (4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4962124.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)
![ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate](/img/structure/B4962167.png)
![N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)